molecular formula C9H8F3NO3 B185865 Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate CAS No. 116548-02-8

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Cat. No.: B185865
CAS No.: 116548-02-8
M. Wt: 235.16 g/mol
InChI Key: MKNWSULTPQRNKN-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that features a trifluoromethyl group at the 6-position of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with trifluoroacetaldehyde and ammonia in the presence of a catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted dihydropyridine compounds .

Scientific Research Applications

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of significant interest .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate
  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 4-aryl-6-methyl-7a-(trifluoromethyl)-2,4a,5,6,7,7a-hexahydropyrano[2,3-c]pyrrol-2-ones

Uniqueness

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .

Properties

IUPAC Name

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(9(10,11)12)13-7(5)14/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNWSULTPQRNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554900
Record name Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116548-02-8
Record name Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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